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Compound of Interest

Compound Name: 3-Pyridinemethanethiol

Cat. No.: B095548

An In-Depth Technical Guide to 3-Pyridinemethanethiol: Structure, Properties, and
Applications

Abstract

3-Pyridinemethanethiol, also known as 3-(mercaptomethyl)pyridine, is a bifunctional organic
compound featuring a pyridine ring and a thiol group. This unique combination of a nucleophilic
sulfur center and an electron-deficient aromatic system makes it a highly versatile building
block in synthetic chemistry. Its utility spans from the synthesis of complex active
pharmaceutical ingredients (APIs) to applications in materials science. This guide provides an
in-depth exploration of its chemical structure, physicochemical properties, synthesis, reactivity,
and key applications, tailored for researchers, scientists, and professionals in drug
development.

Chemical Structure and Physicochemical Properties

3-Pyridinemethanethiol (CAS No: 17617-05-9) is structurally composed of a pyridine ring
substituted at the 3-position with a methylene (-CHz-) bridge connected to a thiol (-SH) group.
[1] This achiral molecule possesses both a nucleophilic thiol and a basic nitrogen atom within
the aromatic ring, conferring upon it a distinct set of chemical characteristics.[2] The compound
typically presents as a colorless to pale yellow liquid with a characteristic strong thiol odor.[1] Its
polarity allows for solubility in polar organic solvents like ethanol and dimethylformamide,
though it is not readily soluble in water.[3]
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The molecule's identity and key properties are summarized in the table below.

Property Value Source(s)
Molecular Formula CeH7NS [2]
Molecular Weight 125.19 g/mol [2]
CAS Number 17617-05-9 [3]
Appearance Colorless to pale yellow liquid [1]
Density 1.107 + 0.06 g/cm? (Predicted) [3]
Boiling Point 121 °C @ 13-15 Torr [3]
Flash Point 93.7 °C [3]
Refractive Index 1.571 [3]

pKa 8.79 £ 0.10 (Predicted) [3]

SMILES C(S)C1=CC=CN=C1 [1]
MBXKCLHOVPXMCJ-

InChl Key [1]

UHFFFAOYSA-N

Spectroscopic Characterization Profile

Note: Experimentally verified spectra for 3-Pyridinemethanethiol are not consistently available

in public spectroscopic databases. The following analysis is based on established principles of

spectroscopy and comparison with structurally related compounds to provide an expected

characterization profile.

'H NMR Spectroscopy

The H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the

methylene protons, and the thiol proton.

¢ Pyridine Ring Protons (& 7.0-8.6 ppm): Due to the substitution at the 3-position, four unique

signals are expected in the aromatic region. The proton at C2 (adjacent to N) will be the most

downfield, likely appearing as a doublet or singlet-like peak around & 8.5-8.6 ppm. The
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proton at C6 will also be downfield (approx. & 8.4-8.5 ppm). The protons at C4 and C5 will be
more upfield, appearing in the & 7.2-7.8 ppm range, with coupling patterns dictated by their
relationship to each other and the other ring protons.

» Methylene Protons (-CHz-) (& ~3.7 ppm): A singlet integrating to 2H is expected for the
methylene group. Its position is influenced by the adjacent electron-withdrawing pyridine ring
and the sulfur atom.

» Thiol Proton (-SH) (& ~1.7 ppm): A broad singlet or a triplet (if coupled to the methylene
protons) integrating to 1H is anticipated for the thiol proton. The chemical shift and
appearance can vary significantly with concentration, solvent, and temperature due to
hydrogen bonding and exchange.

3C NMR Spectroscopy

The proton-decoupled 2C NMR spectrum should display six unique carbon signals.
e Pyridine Ring Carbons (6 120-150 ppm): Five distinct signals are expected. The carbons
adjacent to the nitrogen (C2 and C6) will be the most downfield (& ~148-150 ppm). The

substituted carbon (C3) and the other ring carbons (C4, C5) will appear in the  123-140
ppm range.

» Methylene Carbon (-CH2-) (& ~30-35 ppm): A single signal is expected for the aliphatic
methylene carbon.

FTIR Spectroscopy

The infrared spectrum provides confirmation of key functional groups.

e S-H Stretch: A weak, sharp absorption band is expected in the region of 2550-2600 cm~1.
The weakness of this peak is characteristic of thiols.

e Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm~1 (typically 3010-
3100 cm~?) are indicative of the C-H bonds on the pyridine ring.

e C=N and C=C Stretch: A series of medium to strong bands in the 1400-1610 cm~? region
correspond to the stretching vibrations of the aromatic pyridine ring.
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e C-H Bends: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear
in the 690-900 cm~1 region.

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion peak (M*) would be observed
at m/z = 125. The fragmentation pattern would likely involve:

o Loss of SH radical: A peak at m/z = 92 [M - SH]*, corresponding to the pyridin-3-ylmethyl
cation. This is often a prominent fragmentation pathway for benzyl-type thiols.

o Formation of Tropylium-type ion: The pyridin-3-ylmethyl cation (m/z 92) may rearrange to a
more stable pyridinium analogue of the tropylium ion.

o Loss of CH2S: Cleavage of the entire side chain could lead to a fragment corresponding to

the pyridine radical cation at m/z = 78.

Synthesis and Reactivity
Synthesis

While several routes exist, a highly efficient and practical two-step procedure has been
developed starting from substituted 3-iodopyridines, which is suitable for gram-scale synthesis
with high purity. This method utilizes a copper-catalyzed coupling with thiobenzoic acid,
followed by hydrolysis.
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Step 1: Thioester Formation

3-lodopyridine Thiobenzoic Acid

ul, Phenanthroline, DIPEA, Toluene, 80-100°C

S-(pyridin-3-yl)methyl
benzothioate

Step 2: Hydrolysis

S-(pyridin-3-yl)methyl
benzothioate

K2COs3, Methanol, 25°C

3-Pyridinemethanethiol

Click to download full resolution via product page

Caption: Two-step synthesis of 3-pyridinemethanethiol from 3-iodopyridine.

Experimental Protocol: Synthesis from 3-lodopyridine
o Step 1: Synthesis of S-(pyridin-3-yl)methyl benzothioate

o To a reaction flask containing 3-iodopyridine (0.1 mol) in toluene (150 mL), add 1,10-
phenanthroline (3.6 g), copper(l) iodide (2.0 g), diisopropylethylamine (DIPEA, 30 mL),
and thiobenzoic acid (14 mL) with stirring.

o Purge the flask with an inert gas (e.g., argon).

o Heat the reaction mixture to 80—100 °C for 12—-16 hours.
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o After cooling to room temperature, add hexane (150 mL).

o Purify the mixture via column chromatography on silica gel, eluting with a toluene/hexane
gradient to yield the intermediate thioester.

o Step 2: Hydrolysis to 3-Pyridinemethanethiol

o Dissolve the thioester intermediate from Step 1 in methanol (approx. 10 mL per 1 g of

thioester).
o Add dry potassium carbonate (K2COs, ~1.4 molar equivalents) to the solution.
o Stir the mixture for 1 hour at room temperature (25 °C).

o Remove methanol under reduced pressure. Dissolve the residue in water and wash twice
with dichloromethane to remove organic impurities.

o Acidify the aqueous layer to pH 5 with a suitable acid (e.g., HCI) and extract the product
with dichloromethane.

o Wash the combined organic extracts with a saturated aqueous solution of sodium

bicarbonate.

o Dry the organic layer over a drying agent (e.g., Naz2S0Oa), filter, and evaporate the solvent
to yield pure 3-pyridinemethanethiol.

Reactivity

The reactivity of 3-pyridinemethanethiol is dominated by the thiol group and the electron-
deficient nature of the pyridine ring.

3.2.1. Oxidation of the Thiol Group Thiols are readily oxidized to form disulfides. This is a
common and often unavoidable side reaction if the compound is handled in the presence of air
or other oxidants. This transformation is crucial in biological systems and is a key reaction in

synthetic chemistry.

Caption: Oxidation of 3-pyridinemethanethiol to its corresponding disulfide.
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This oxidation can be intentional, using mild oxidizing agents like iodine or hydrogen peroxide,
or it can occur slowly upon storage in air. This highlights the need for proper handling and
storage under an inert atmosphere to maintain the integrity of the thiol.[4]

3.2.2. Nucleophilic Reactivity The thiol group is a potent nucleophile, especially in its
deprotonated thiolate form (Py-CH2-S™). It readily participates in nucleophilic substitution (Sn2)
reactions with alkyl halides and other electrophiles to form thioethers. This reaction is
fundamental to its application as a building block.

Furthermore, the pyridine ring itself, being electron-deficient, can undergo nucleophilic aromatic
substitution (S»Ar) if a suitable leaving group is present at the 2- or 4-positions. While the
parent 3-pyridinemethanethiol does not have such a leaving group, this latent reactivity is a
key consideration for medicinal chemists looking to further functionalize the scaffold. The
addition of a nucleophile is favored at these positions because the negative charge of the
intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen
atom, providing stabilization.[5]

Applications in Research and Drug Development
Synthesis of Proton Pump Inhibitors (PPIs)

3-Pyridinemethanethiol and its derivatives are critical intermediates in the synthesis of
several major pharmaceutical agents, particularly proton pump inhibitors (PPIs) used to treat
acid-reflux disorders. Drugs like omeprazole and lansoprazole are built by coupling a
substituted pyridine moiety with a benzimidazole core via a thioether linkage, which is
subsequently oxidized to a sulfoxide.[6]

The thiol of a pyridinemethanethiol derivative acts as the nucleophile, displacing a leaving
group (typically a halogen) on the benzimidazole ring to form the key thioether precursor.
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[Pyridinemethanethiol Base

Caption: General workflow for the synthesis of PPIs using a pyridine-thiol.

This synthetic strategy underscores the importance of 3-pyridinemethanethiol as a scaffold,
allowing for the precise installation of the sulfur-containing bridge that is essential for the
biological activity of these blockbuster drugs.

Corrosion Inhibition

Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings,
are known to be effective corrosion inhibitors. Pyridine derivatives, including those with thiol
groups, have been investigated for their ability to protect metals such as brass in highly acidic
environments.[7] The proposed mechanism involves the adsorption of the inhibitor molecule
onto the metal surface. The lone pair electrons on the sulfur and nitrogen atoms can coordinate
with vacant d-orbitals of the metal atoms, forming a protective film that shields the metal from
the corrosive medium.[7] This application is of significant interest in industrial processes like
acid pickling.

Safety and Handling

3-Pyridinemethanethiol should be handled with appropriate safety precautions in a well-
ventilated area or chemical fume hood.[3]

e Hazards: The compound is an irritant. Vapors can be harmful if inhaled, and it can cause skin
and eye irritation upon contact. Thiols are known for their strong, unpleasant odors.[1]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.
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o Storage: Due to its sensitivity to oxidation, 3-pyridinemethanethiol should be stored under
an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended
storage is in a cool, dry place, often refrigerated (2-8°C).[4]

o Fire Safety: The compound has a flash point of 93.7°C and can form explosive mixtures with
air at elevated temperatures. Keep away from open flames and sources of ignition.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b095548?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

